molecular formula C7H7BrClN B1374439 (3-Bromo-2-chlorophenyl)methanamine CAS No. 1044256-91-8

(3-Bromo-2-chlorophenyl)methanamine

Cat. No.: B1374439
CAS No.: 1044256-91-8
M. Wt: 220.49 g/mol
InChI Key: YHAIHXQAESJVGO-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.5 g/mol (calculated). This compound features a benzene ring substituted with bromine at position 3 and chlorine at position 2, with a methanamine group (-CH₂NH₂) attached to the aromatic ring.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIHXQAESJVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044256-91-8
Record name (3-bromo-2-chlorophenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chlorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination of 2-chlorophenylmethanamine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including halogenation and amination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chlorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

(3-Bromo-2-chlorophenyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)methanamine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: (3-Bromo-5-chlorophenyl)methanamine

  • Structure : Chlorine at position 5 instead of 2.
  • Molecular Formula : C₇H₇BrClN.
  • Molecular Weight : 220.5 g/mol (identical to the target compound).
  • Key Differences :
    • The chlorine atom at position 5 reduces steric hindrance near the amine group compared to position 2.
    • Electronic effects differ: The 5-chloro substituent exerts a weaker inductive electron-withdrawing effect due to its distal position relative to the amine.
    • Applications : Positional isomers are often explored in drug discovery to optimize binding affinity and metabolic stability .

Halogen-Substituted Analogs: (3-Bromo-2-fluorophenyl)methanamine

  • Structure : Fluorine replaces chlorine at position 2.
  • Molecular Formula : C₇H₇BrFN.
  • Molecular Weight : 204.04 g/mol.
  • Reduced molecular weight (204.04 vs. 220.5) impacts physical properties like boiling point and solubility. Hydrochloride Salt: The hydrochloride derivative (CAS 1177559-63-5) shows improved water solubility, a common strategy for enhancing bioavailability .

Methyl-Substituted Derivatives: N-(3-Bromo-2-methylphenyl)carboxamide

  • Structure : Methyl group replaces chlorine at position 2.
  • Molecular Formula : C₁₃H₁₁BrN₂O₂.
  • Key Differences: The methyl group is electron-donating, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions.

Complex Aromatic Systems: (5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine

  • Structure : Two aromatic rings linked via a methanamine group, with bromine and methoxy substituents.
  • Molecular Formula: C₁₄H₁₃Br₂NO.
  • Molecular Weight : 371.07 g/mol.
  • Key Differences :
    • Increased steric bulk and extended π-conjugation alter solubility (likely lower in polar solvents).
    • Methoxy groups introduce hydrogen-bonding capabilities, influencing interactions in biological systems .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(3-Bromo-2-chlorophenyl)methanamine C₇H₇BrClN 220.5 Br (3), Cl (2) Not provided
(3-Bromo-5-chlorophenyl)methanamine C₇H₇BrClN 220.5 Br (3), Cl (5) 917388-35-3
(3-Bromo-2-fluorophenyl)methanamine C₇H₇BrFN 204.04 Br (3), F (2) 261723-28-8
(5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine C₁₄H₁₃Br₂NO 371.07 Br (5,3), OCH₃ (2) Not provided

Table 2. Solubility and Stability Trends

Compound Type Solubility in Polar Solvents Stability Notes
Halogenated Methanamines Moderate (improved as HCl salts) Sensitive to light and moisture
Methyl-Substituted Derivatives Low (crystalline solids) Stabilized by intramolecular H-bonding
Complex Aromatic Systems Low Requires inert storage conditions

Research Implications

  • Drug Design : Substitution patterns (e.g., F vs. Cl) fine-tune electronic properties for target binding .
  • Material Science : Planar conformations in methyl derivatives suggest utility in crystalline materials .
  • Agricultural Chemistry : Methanamine derivatives influence plant processes (e.g., germination), though specific data on the target compound is needed .

Biological Activity

(3-Bromo-2-chlorophenyl)methanamine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine and chlorine atom on the phenyl ring, which can influence its biological interactions. The presence of these halogens can enhance the compound's ability to engage in hydrogen bonding and halogen bonding with biological macromolecules, potentially modulating enzyme activities or receptor functions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest potential as an anticancer agent, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have indicated that it can inhibit the proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values as follows:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Cycle Arrest : It is hypothesized to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on cancer cells.

Research Findings

Various studies have focused on optimizing the structure of similar compounds to enhance their biological activity. For instance, modifications to the substituents on the phenyl ring have been shown to significantly affect potency against specific targets.

Table 3: Structure-Activity Relationship Studies

CompoundModificationActivity
Compound AAdded trifluoromethyl groupEnhanced
Compound BRemoved chlorineReduced
Compound CIncreased hydrophobicityImproved

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